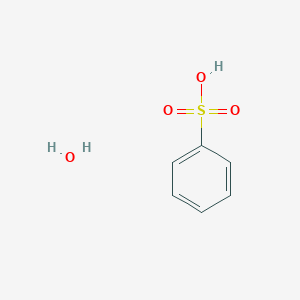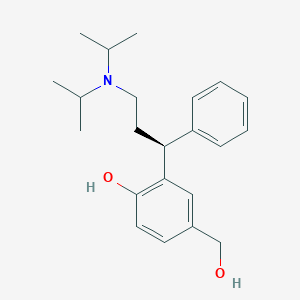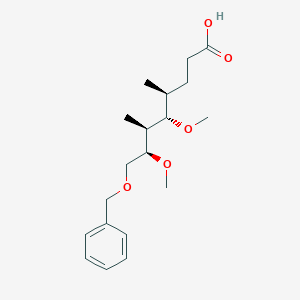
2-氯-N,N-二甲基乙胺-d6 盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-dimethylethylamine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. The deuterium atoms replace the hydrogen atoms, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms.
科学研究应用
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biochemical Research: Assists in studying protein-ligand interactions and receptor binding studies.
作用机制
Target of Action
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
As an intermediate and starting reagent, 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.
Result of Action
The molecular and cellular effects of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .
生化分析
Biochemical Properties
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate for the syntheses of various pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine
Molecular Mechanism
It’s known to interact with biomolecules during the synthesis of certain pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride typically involves the deuteration of 2-Chloro-N,N-dimethylethylamine. The process begins with the preparation of 2-Chloro-N,N-dimethylethylamine, which is synthesized by reacting dimethylamine with ethylene oxide, followed by chlorination. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is purified through crystallization or distillation to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Major products are N-oxides.
Reduction: Secondary amines are the primary products.
相似化合物的比较
Similar Compounds
2-Chloro-N,N-dimethylethylamine Hydrochloride: The non-deuterated version, used in similar applications but lacks the isotopic labeling.
2-Chloro-N,N-diethylethylamine Hydrochloride: Similar structure but with ethyl groups instead of methyl groups, used in different synthetic applications.
N,N-Dimethylethylamine Hydrochloride: Lacks the chlorine atom, used in different chemical reactions.
Uniqueness
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying complex biochemical processes. The isotopic labeling allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques.
属性
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)






